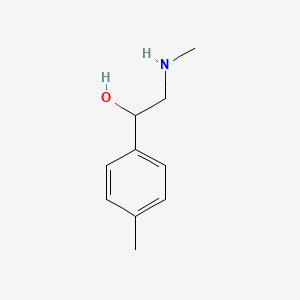
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is a compound belonging to the phenethylamine class. It is a naturally occurring trace amine neuromodulator in humans, derived from the trace amine phenethylamine. This compound has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate .
准备方法
Synthetic Routes and Reaction Conditions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol can be synthesized by various methods. One early synthesis involved the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, and then hydrolysis of the sulfonamide . Another method involves the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
科学研究应用
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a neuromodulator and is studied for its role in neurotransmission. In medicine, it is investigated for its potential therapeutic effects on mood and cognitive functions. In industry, it is used in the production of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol involves its interaction with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates catecholamine neurotransmission. This interaction leads to the inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, thereby regulating monoamine neurotransmission .
相似化合物的比较
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is similar to other compounds in the phenethylamine class, such as N-Methylphenethylamine, N-Methyltyramine, and beta-Methylphenethylamine. it is unique in its specific molecular structure and the presence of a hydroxyl group, which influences its chemical reactivity and biological activity .
List of Similar Compounds:- N-Methylphenethylamine
- N-Methyltyramine
- beta-Methylphenethylamine
- Phenethylamine
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-(methylamino)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(12)7-11-2/h3-6,10-12H,7H2,1-2H3 |
InChI 键 |
HMXFBSWMLTZKGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CNC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













